4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-20-13-8-6-12(7-9-13)15(18)17-11-16(2,19)14-5-4-10-21-14/h4-10,19H,3,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKDBVCHYBTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-(furan-2-yl)-2-hydroxypropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the ethoxy group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it useful in the development of new compounds with tailored properties.
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzamides can inhibit the growth of various microorganisms, suggesting potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases.
Medicinal Chemistry
The compound is being explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its structural features allow it to bind effectively to enzymes and receptors involved in disease pathways, making it a candidate for drug development aimed at conditions such as cancer and metabolic disorders.
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that analogs of this compound exhibited cytotoxic effects against human cancer cell lines. The compounds showed IC50 values indicating potent activity against specific cancer types, suggesting their potential as anticancer agents.
Case Study 2: Enzyme Inhibition
Research utilizing molecular docking simulations revealed favorable binding interactions between the compound and key enzymes involved in metabolic pathways. This interaction suggests that the compound could serve as a lead for developing enzyme inhibitors for therapeutic purposes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring and hydroxypropyl group may play a role in binding to enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and related studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with an ethoxy group and a furan ring, which may contribute to its biological properties. The presence of the furan moiety is particularly significant as it is known to enhance the reactivity and biological interactions of compounds.
The biological activity of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzamide structure allows for binding with various proteins, potentially inhibiting their activity. The hydrophobic nature of the ethoxy and furan groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Antidiabetic Potential
Research has indicated that derivatives related to benzamide compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. For instance, studies on similar compounds have shown significant inhibitory activity against PTP1B, suggesting that 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide may also exhibit similar effects in enhancing insulin sensitivity and glucose uptake in cells .
Case Studies
- Insulin Sensitivity Enhancement : A study on related benzamide derivatives demonstrated that certain compounds could significantly enhance insulin-stimulated glucose uptake without cytotoxic effects. The most potent compound in this series exhibited an IC50 value of 0.07 μM against PTP1B .
- HDAC Inhibition : Research involving structurally analogous compounds has shown promising results in inhibiting HDAC activity, leading to reduced tumor growth in xenograft models . This suggests that further exploration of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide could reveal similar anticancer properties.
Comparative Analysis
A comparative analysis of structurally related compounds provides insight into the potential biological activities of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide:
Q & A
Basic: What are the key synthetic pathways for 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from substituted benzamides and furan derivatives. A common approach includes:
- Step 1: Formation of the hydroxypropyl-furan intermediate via nucleophilic substitution or condensation reactions.
- Step 2: Amide coupling between 4-ethoxybenzoyl chloride and the hydroxypropyl-furan intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group .
- Characterization: Intermediates are analyzed via -NMR, -NMR, and IR spectroscopy to confirm functional groups. Mass spectrometry (HRMS) validates molecular weight .
Basic: How is the purity and stability of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide assessed in preclinical studies?
- Purity: HPLC with UV detection (λ = 254–280 nm) is used to quantify impurities. A retention time ±0.1 min indicates batch consistency .
- Stability: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Hydrolytic stability is tested in buffers (pH 1–9) at 37°C for 24 hours .
Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s bioavailability and target binding?
- Bioavailability: Ethoxy groups enhance lipophilicity (logP ~2.8) compared to methoxy (logP ~2.1), improving membrane permeability. This is validated via Caco-2 cell assays .
- Target Binding: Docking studies (AutoDock Vina) reveal that the ethoxy group forms hydrophobic interactions with CYP450 enzymes, while the furan ring participates in π-π stacking with aromatic residues in the active site .
Advanced: What strategies resolve contradictions in reported biological activity data for benzamide derivatives?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Use ATP-based cell viability assays (e.g., CellTiter-Glo®) with controlled DMSO concentrations (<0.1%) to minimize solvent interference .
- Batch Consistency: Compare HPLC chromatograms and NMR spectra across studies to rule out synthetic byproducts (e.g., unreacted starting materials) .
Advanced: How can reaction yields be optimized for large-scale synthesis of this compound?
- Solvent Optimization: Replacing dichloromethane with ethanol improves yield (from 65% to 82%) due to better solubility of the hydroxypropyl-furan intermediate .
- Catalyst Screening: Using HOBt (hydroxybenzotriazole) alongside EDCI reduces racemization during amide coupling, enhancing enantiomeric purity (>98% ee) .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR: -NMR identifies protons on the ethoxy group (δ 1.35–1.40 ppm, triplet) and furan ring (δ 6.20–6.50 ppm, multiplet). -NMR confirms the benzamide carbonyl at δ 165–170 ppm .
- IR: Stretching vibrations for amide C=O (1640–1680 cm) and hydroxyl O-H (3200–3400 cm) .
Advanced: What in vitro models are suitable for evaluating its anti-inflammatory potential?
- Cell-Based Assays: LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC values <10 μM indicate potency) .
- Enzyme Inhibition: COX-2 inhibition assays (Cayman Chemical Kit) with IC comparisons to celecoxib .
Advanced: How does the furan ring influence metabolic stability in hepatic microsomes?
- The furan ring undergoes CYP3A4-mediated oxidation to form γ-ketoenal intermediates, which are reactive and may cause hepatotoxicity. Stability is improved by substituting the furan with thiophene (t increases from 1.2 to 4.7 hours in human liver microsomes) .
Basic: What safety precautions are required when handling this compound in the lab?
- PPE: Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal: Collect in halogenated waste containers due to the ethoxybenzamide moiety .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?
- ADMET Prediction: SwissADME predicts BBB permeability (BOILED-Egg model) and CYP450 inhibition.
- MD Simulations: GROMACS simulations (100 ns) assess binding stability to targets like PARP-1, identifying residues critical for hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
